6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide
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Overview
Description
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C11H11ClFNO2. This compound is characterized by the presence of a chloro group, a cyclopropyl group, a fluoro group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 6-chloro-2-fluoro-3-methoxybenzoic acid with an appropriate amine, such as cyclopropylamine, under suitable conditions.
Introduction of Functional Groups: The chloro, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluoro group can be introduced via fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzoic acid
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzylamine
- 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzyl alcohol
Uniqueness
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11ClFNO2 |
---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
6-chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C11H11ClFNO2/c1-16-8-5-4-7(12)9(10(8)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
QFVCISIGTSPXGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)NC2CC2)F |
Origin of Product |
United States |
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